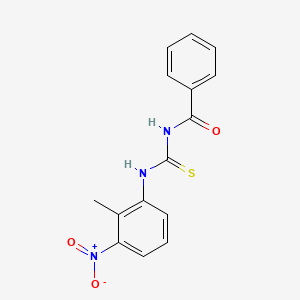

N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-benzoyl-N’-(2-methyl-3-nitrophenyl)thiourea” is an organosulfur compound . It has the molecular formula C15H13N3O3S and a molecular weight of 315.35 .

Synthesis Analysis

The synthesis of N-substituted ureas, such as “N-benzoyl-N’-(2-methyl-3-nitrophenyl)thiourea”, can be achieved by the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . Another method involves the reaction of corresponding amines with carbon disulfide and sodium pyruvate .Molecular Structure Analysis

The molecular structure of “N-benzoyl-N’-(2-methyl-3-nitrophenyl)thiourea” is represented by the linear formula C15H13N3O3S .Chemical Reactions Analysis

The reaction of 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5 (2 H )-one with benzoyl chloride derivatives and ammonium thiocyanate in acetone under reflux conditions can lead to the synthesis of "N-benzoyl-N’-(2-methyl-3-nitrophenyl)thiourea" .Physical And Chemical Properties Analysis

“N-benzoyl-N’-(2-methyl-3-nitrophenyl)thiourea” is an organosulfur compound with a molecular weight of 315.35 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Synthesis and Characterization: Thiourea derivatives, including compounds similar to N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea, have been synthesized and characterized using techniques like FTIR, NMR, and XRD. These compounds are analyzed for their structural properties and molecular interactions (Raza et al., 2022).

Antioxidant Properties and DNA Interaction: Studies have focused on the antioxidant properties of nitro-substituted thioureas and their interactions with DNA. These properties are important for understanding the potential biological applications of these compounds (Patujo et al., 2015).

Chemical Properties and Applications

Structural Analysis: Detailed structural analyses using techniques like X-Ray crystallography and spectroscopic methods have been conducted to understand the molecular configuration of thiourea derivatives (Abosadiya et al., 2019).

Complex Formation with Metals: Thiourea derivatives have been used to form complexes with metals like copper, nickel, and cobalt. These complexes have been studied for their structural properties and potential applications (Arslan et al., 2003).

Antimicrobial Activities: Some studies have focused on the antimicrobial properties of thiourea derivatives, demonstrating their effectiveness against various bacterial and fungal strains. This highlights the potential use of these compounds in developing new antimicrobial agents (Atis et al., 2012).

Orientations Futures

Thiourea derivatives, including “N-benzoyl-N’-(2-methyl-3-nitrophenyl)thiourea”, have shown promising antibacterial and antioxidant potential . They are also very active against glucose-6-phosphatase (G6Pase) and moderately active against other selected enzymes . These properties suggest potential future directions in pharmaceutical and medicinal chemistry research.

Mécanisme D'action

Target of Action

Thiourea derivatives, to which this compound belongs, have been reported to exhibit diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties .

Mode of Action

It is known that thiourea derivatives can interact with various biological targets through hydrogen bonding, owing to the presence of the thiourea moiety .

Propriétés

IUPAC Name |

N-[(2-methyl-3-nitrophenyl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S/c1-10-12(8-5-9-13(10)18(20)21)16-15(22)17-14(19)11-6-3-2-4-7-11/h2-9H,1H3,(H2,16,17,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXELWZWZGNJNDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])NC(=S)NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2620709.png)

![Ethyl 5-(1-adamantyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2620710.png)

![4-(3-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2620714.png)

![5-[2-(3,5-Dimethyl-4-nitro-pyrazol-1-yl)-ethyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2620715.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopentyl)methanone](/img/structure/B2620717.png)

![8-chloro-2-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2620719.png)

![4-methoxy-6-oxo-1-phenyl-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2620720.png)

![7-[3-(1H-1,3-benzodiazol-1-yl)-2-hydroxypropoxy]-4-methyl-2H-chromen-2-one](/img/structure/B2620725.png)

![4-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-5-oxo-3-thiophen-2-yl-1,2,4-triazole](/img/structure/B2620726.png)

![6-[(4-chlorophthalazin-1-yl)amino]hexanoic Acid](/img/structure/B2620729.png)